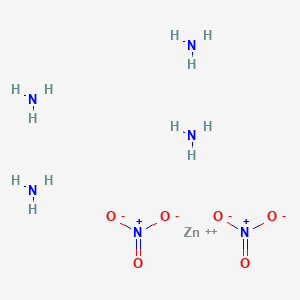
1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone is a deuterated analog of 1-(4-fluorophenyl)ethanone Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms at specific positions in the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone typically involves the deuteration of 1-(4-fluorophenyl)ethanone. This can be achieved through catalytic hydrogen-deuterium exchange reactions. Common catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2). The reaction is carried out under deuterium gas (D2) at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium atoms.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the metabolic stability of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered compared to its non-deuterated counterpart. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)ethanone: The non-deuterated analog, commonly used in various chemical reactions and studies.
1-(2,3,5,6-Tetrachloro-4-fluorophenyl)ethanone: A chlorinated analog with different chemical properties and applications.
1-(4-Bromophenyl)ethanone: A brominated analog used in halogenation studies.
Uniqueness: 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone is unique due to the presence of deuterium atoms, which impart distinct properties such as enhanced metabolic stability and altered reaction kinetics. These characteristics make it valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H7FO |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D |
Clé InChI |
ZDPAWHACYDRYIW-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])F)[2H] |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)

![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)


![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)



![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
